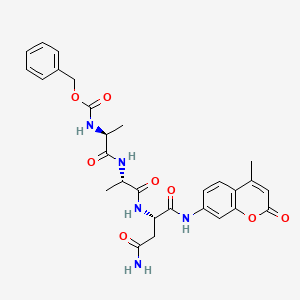

Z-Ala-ala-asn-amc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-Ala-Ala-Asn-AMC: (también conocido como Cbthis compound) es un sustrato peptídico sintético utilizado principalmente en la investigación bioquímica. Es un sustrato para la enzima legumain, una cisteína proteasa que escinde los enlaces peptídicos después de los residuos de asparagina. Este compuesto se utiliza a menudo en estudios que involucran actividad de proteasa y cinética enzimática .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Z-Ala-Ala-Asn-AMC implica el ensamblaje paso a paso de la cadena peptídica utilizando técnicas estándar de síntesis de péptidos en fase sólida (SPPS). El proceso suele incluir los siguientes pasos:

Reacciones de acoplamiento: Los aminoácidos se acoplan secuencialmente a un soporte de resina sólido utilizando reactivos de acoplamiento como HBTU o DIC.

Desprotección: Después de cada paso de acoplamiento, los grupos protectores de los aminoácidos se eliminan utilizando TFA.

Escisión de la resina: El péptido completo se escinde de la resina utilizando una mezcla de escisión que contiene TFA, agua y limpiadores.

Purificación: El péptido bruto se purifica mediante HPLC para obtener el producto deseado con alta pureza

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Se emplean sintetizadores de péptidos automatizados y sistemas de purificación a gran escala para producir el compuesto en cantidades a granel. El proceso se optimiza para la eficiencia y la rentabilidad manteniendo altos estándares de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Z-Ala-Ala-Asn-AMC se somete principalmente a reacciones de escisión enzimática. La reacción clave es la hidrólisis del enlace peptídico por legumain, lo que resulta en la liberación de la molécula fluorescente 7-amino-4-metilcumarina (AMC).

Reactivos y condiciones comunes:

Enzima: Legumain

Buffer: Típicamente, se utiliza un buffer con un pH alrededor de 5.8 para mantener la actividad enzimática óptima.

Temperatura: Las reacciones se llevan a cabo generalmente a 37 °C para imitar las condiciones fisiológicas

Principales productos: El principal producto formado a partir de la escisión enzimática de this compound es la 7-amino-4-metilcumarina (AMC), que es fluorescente y se puede detectar fácilmente utilizando espectroscopia de fluorescencia .

Aplicaciones Científicas De Investigación

Química: Z-Ala-Ala-Asn-AMC se utiliza como sustrato en estudios de cinética enzimática para medir la actividad de legumain y otras proteasas. Ayuda a comprender los mecanismos catalíticos y la especificidad del sustrato de estas enzimas .

Biología: En la investigación biológica, this compound se utiliza para estudiar el papel de legumain en varios procesos celulares, incluida la degradación de proteínas y la presentación de antígenos. También se utiliza para investigar la regulación de la actividad de legumain en diferentes tejidos .

Medicina: this compound se emplea en investigación médica para explorar la participación de legumain en enfermedades como el cáncer, la osteoporosis y los trastornos neurodegenerativos. Sirve como una herramienta para desarrollar terapias dirigidas a legumain y ensayos de diagnóstico .

Industria: En la industria farmacéutica, this compound se utiliza en ensayos de cribado de alto rendimiento para identificar posibles inhibidores de legumain. Estos inhibidores se pueden desarrollar como agentes terapéuticos para el tratamiento de enfermedades asociadas con la actividad desregulada de legumain .

Mecanismo De Acción

Z-Ala-Ala-Asn-AMC ejerce sus efectos mediante la escisión enzimática por legumain. Legumain reconoce específicamente y escinde el enlace peptídico después del residuo de asparagina en el sustrato. Esta escisión libera la molécula fluorescente AMC, que se puede detectar y cuantificar. La actividad de legumain está regulada por varios factores, incluido el pH, la concentración del sustrato y la presencia de inhibidores .

Comparación Con Compuestos Similares

Compuestos similares:

Z-Ala-Ala-Asn-AMC (Cbthis compound): Un sustrato similar con la misma secuencia peptídica pero diferentes grupos protectores.

This compound (Boc-Ala-Ala-Asn-AMC): Otra variante con diferentes grupos protectores.

Singularidad: this compound es único debido a su alta especificidad para legumain y su capacidad para liberar un producto fluorescente tras la escisión. Esto lo convierte en un sustrato ideal para estudiar la actividad de legumain y para su uso en ensayos de cribado de alto rendimiento .

Actividad Biológica

Z-Ala-Ala-Asn-AMC (also known as Cbthis compound) is a synthetic peptide substrate specifically designed for the enzyme legumain, which plays a significant role in various biological processes. This article delves into the biological activity of this compound, highlighting its mechanism of action, applications in research, and implications in health and disease.

This compound consists of a sequence of amino acids capped with a benzyloxycarbonyl (Z) group and linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). The structure is designed for selective cleavage by legumain at the peptide bond between the second alanine and asparagine, resulting in the release of AMC, which emits fluorescence detectable by standard fluorescence readers. This property allows researchers to quantify legumain activity in various biological samples.

Key Reaction

The primary reaction involving this compound is its cleavage by legumain:

This reaction highlights the specificity of legumain for the substrate, making it a valuable tool for studying enzyme activity in both plant and mammalian systems .

Biological Significance

Legumain is implicated in various physiological and pathological processes, including:

- Protein Degradation : Legumain contributes to protein turnover and homeostasis.

- Apoptosis : The enzyme is involved in programmed cell death, influencing cancer progression.

- Neurodegenerative Diseases : Legumain's activity has been linked to neuroinflammation and cellular apoptosis associated with diseases like Alzheimer's .

Applications in Research

This compound serves as a crucial substrate for studying legumain's role in different contexts:

- Cancer Research : Elevated levels of legumain have been associated with tumor progression and metastasis. This compound allows for the investigation of legumain's role in cancer cell viability and proliferation .

- Neurobiology : The substrate is used to explore the involvement of legumain in neurodegenerative conditions, providing insights into therapeutic targets .

- Biochemical Assays : Its fluorescence properties enable high-throughput screening assays for legumain inhibitors, facilitating drug discovery efforts .

Case Studies

Several studies have utilized this compound to elucidate the biological functions of legumain:

- Tumor Microenvironment Analysis : A study demonstrated that legumain activity correlates with tumor aggressiveness. Using this compound, researchers measured legumain levels in tumor samples, linking high activity to poor patient outcomes.

- Neurodegeneration Mechanisms : Research focused on Alzheimer's disease showed that increased legumain activity contributes to amyloid plaque formation. This compound was employed to assess legumain's role in neuronal cell death during plaque accumulation .

- Inhibition Studies : Investigations into potential inhibitors of legumain utilized this compound to evaluate their effectiveness. Results indicated that specific compounds could significantly reduce legumain activity, suggesting therapeutic potential .

Comparative Analysis with Other Substrates

| Compound Name | Structure Features | Application Area |

|---|---|---|

| Z-Gly-Phe-Arg-AMC | Contains glycine and phenylalanine | Targets different proteases |

| Z-Leu-Gly-Arg-AMC | Leucine instead of alanine | Immune response studies |

| Z-Ala-Ala-Asn-MCA | Similar structure but different fluorescence properties | Enzymatic assays |

This compound stands out due to its specific interaction with legumain, enabling targeted studies that reveal critical insights into its biological roles across various systems .

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O8/c1-15-11-24(35)41-22-12-19(9-10-20(15)22)32-27(38)21(13-23(29)34)33-26(37)16(2)30-25(36)17(3)31-28(39)40-14-18-7-5-4-6-8-18/h4-12,16-17,21H,13-14H2,1-3H3,(H2,29,34)(H,30,36)(H,31,39)(H,32,38)(H,33,37)/t16-,17-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJTXYIHBUISHX-FIKGOQFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.